molecular formula C15H15N3S B11102397 4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11102397
M. Wt: 269.4 g/mol
InChI Key: ALFMCVWRNFZMFV-UHFFFAOYSA-N
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Description

4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is a complex organic compound with a unique structure that includes a dimethylamino group, a thioxo group, and a pyridinecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 2-amino-3-cyanopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Scientific Research Applications

4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can interact with various enzymes and receptors, modulating their activity. Additionally, the thioxo group can participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Bis[4-(dimethylamino)phenyl]methanethione: Similar structure with two dimethylamino groups and a thioxo group.

    4-(Dimethylamino)phenyl acrylate: Contains a dimethylamino group and an acrylate moiety.

    4-(Dimethylamino)phenylazo benzoic acid: Features a dimethylamino group and an azo linkage .

Uniqueness

4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is unique due to its combination of a dimethylamino group, a thioxo group, and a pyridinecarbonitrile moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C15H15N3S/c1-10-8-13(14(9-16)15(19)17-10)11-4-6-12(7-5-11)18(2)3/h4-8H,1-3H3,(H,17,19)

InChI Key

ALFMCVWRNFZMFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=S)N1)C#N)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

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